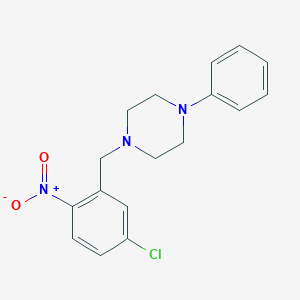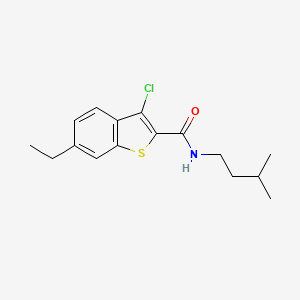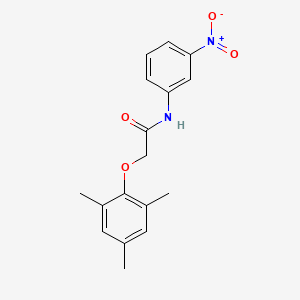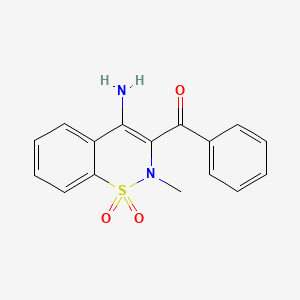
(4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiosemicarbazone derivatives and has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of (4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone is not fully understood. However, it is believed to exert its biological activities through the inhibition of key enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce the growth of tumors, improve cognitive function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone in lab experiments is its high potency and specificity. It has been found to exhibit its biological activities at low concentrations, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds with diverse biological activities.
Synthesemethoden
The synthesis of (4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone involves the condensation reaction between 2-acetylbenzoic acid and thiosemicarbazide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the reaction is usually high, and the compound can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-amino-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone has been studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-tumor, anti-viral, and anti-inflammatory activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, it has been found to have insecticidal and fungicidal activities. In material science, it has been studied for its potential applications as a corrosion inhibitor and as a dye for textiles.
Eigenschaften
IUPAC Name |
(4-amino-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-18-15(16(19)11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)22(18,20)21/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNOWQXRLDYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)
![4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)
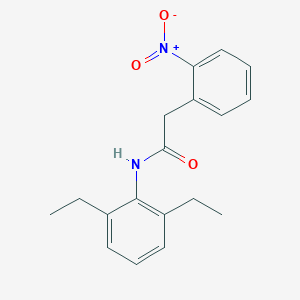
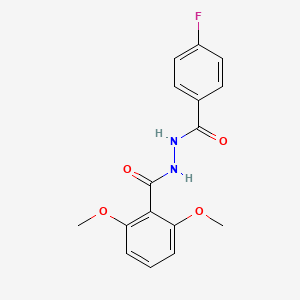
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5771591.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5771612.png)
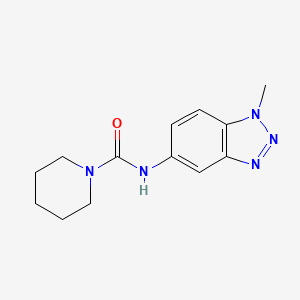
![2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5771621.png)
